molecular formula C12H16 B094639 5,6,7,8,9,10-Hexahydrobenzocyclooctene CAS No. 1076-69-3

5,6,7,8,9,10-Hexahydrobenzocyclooctene

Cat. No. B094639
CAS RN: 1076-69-3
M. Wt: 160.25 g/mol
InChI Key: ADKYNRATSQVVPJ-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-Hexahydrobenzocyclooctene is a chemical compound with the linear formula C12H16 . It has a molecular weight of 160.261 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 5,6,7,8,9,10-Hexahydrobenzocyclooctene can be represented by the InChI string: InChI=1S/C12H16/c1-2-4-8-12-10-6-5-9-11(12)7-3-1/h5-6,9-10H,1-4,7-8H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Catalytical intramolecular cyclisation : The compound is produced as a result of the internal cyclisation of 1,5,9-cyclododecatriene, induced by a catalytical amount of Cp2TiCl2-LAHδ. This study highlights its formation and structural determination through various spectroscopic methods (Tureček et al., 1979).

  • Synthesis in medicinal chemistry : It has been used in the synthesis of estrogen receptor-binding compounds, indicating its potential in the development of pharmaceuticals, particularly in the context of antiestrogen properties (Mccague et al., 1986).

  • Application in organic chemistry : In a study involving the synthesis of new 6-amino-substituted benzo[c]phenanthridine derivatives, the compound was prepared as part of a one-pot procedure, demonstrating its relevance in complex organic synthesis processes (Janin et al., 1993).

  • Flow-vacuum pyrolysis studies : The compound was involved in the study of flow-vacuum pyrolyses of certain dibenzocycloalkanones, indicating its role in analytical and applied pyrolysis research (Banciu et al., 2001).

  • Precursor in synthesis of functionalized compounds : It has been used as a precursor for the synthesis of functionalized benzocyclooctenes, demonstrating its utility in the preparation of structurally complex and potentially useful organic compounds (Tutar et al., 2004).

  • Investigation in thermal isomerizations : Its derivatives have been synthesized and studied for their thermal isomerization properties, contributing to the understanding of reaction mechanisms in organic chemistry (Tsuji et al., 1971).

Safety And Hazards

Sigma-Aldrich provides 5,6,7,8,9,10-Hexahydrobenzocyclooctene as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

5,6,7,8,9,10-hexahydrobenzo[8]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-2-4-8-12-10-6-5-9-11(12)7-3-1/h5-6,9-10H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKYNRATSQVVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=CC=CC=C2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148114
Record name 5,6,7,8,9,10-Hexahydrobenzocyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8,9,10-Hexahydrobenzocyclooctene

CAS RN

1076-69-3
Record name 5,6,7,8,9,10-Hexahydrobenzocyclooctene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8,9,10-Hexahydrobenzocyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8,9,10-Hexahydrobenzocyclooctene
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5,6,7,8,9,10-Hexahydrobenzocyclooctene
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Reactant of Route 5
5,6,7,8,9,10-Hexahydrobenzocyclooctene
Reactant of Route 6
5,6,7,8,9,10-Hexahydrobenzocyclooctene

Citations

For This Compound
36
Citations
PC Belanger, RN Young, JS Scheigetz… - The Journal of …, 1982 - ACS Publications
5, 6, 7, 8, 9, 10-Hexahydro-6, 9-methanobenzocyclooctene is a ring system where the cyclooctene ring could exist either in a boat or in a chair conformation. Molecular modeling …
Number of citations: 9 pubs.acs.org
F Tureček, V Hanuš, P Sedmera, H Antropiusova… - Tetrahedron, 1979 - Elsevier
The internal cyclisation of 1,5,9-cyclododecatriene, induced by a catalytical amount of Cp 2 TiCl 2 -LAHδ, leads to a mixture of cis, anti, cis-tricyclo[7.3.0.0 ]-7-dodecene (1), cis,syn,trans-…
Number of citations: 26 www.sciencedirect.com
H Antropiusová, K Mach, V Hanuš, F Tureček… - Reaction Kinetics and …, 1979 - Springer
The system Cp 2 TiCl 2 −LiAlH 4 , in the absence of ethereal solvents, catalyzes the intramolecular cyclization of Z,E,E-1,5,9-cyclododecatriene, yielding a mixture of C 12 hydrocarbons …
Number of citations: 10 link.springer.com
HNC Wong, TL Chan, F Sondheimer - Tetrahedron Letters, 1978 - Elsevier
668 No.-/octene (1) 5a, 6: MS m/e 231.9892 CM+,-- calcd 231.9888); W (hexane) Xmax 244 nm (E 15,600). The'H NMR spectrum was complex, and did not allow a distinction between …
Number of citations: 19 www.sciencedirect.com
LI Zakharkin, GG Zhigareva, AP Pryanishnikov… - Bulletin of the Academy …, 1986 - Springer
Formation of 1,3-dimethyladamantane from cis, trans, trans-1,5,9-cyclododecatriene Page 1 LITERATURE CITED i. FD Grune and JF Pazos, J. Org. Chem., 3_~4, 2269 (1969). 2. S. …
Number of citations: 3 link.springer.com
D Yan, C Yuan - Macromolecules, 1990 - ACS Publications
The cationic transannular polymerization of 1, 5, 9-cyclododecatriene initiated byAlzEtsCla or AlEtCls is studied, and the effects of reaction conditions on the polymer yield are …
Number of citations: 4 pubs.acs.org
HU Reißig, FA Khan, R Czerwonka, CU Dinesh… - 2006 - Wiley Online Library
A series of γ‐oxo esters 27–34 was prepared from methyl 2‐silyloxycyclopropanecarboxylates 1–9 as key building blocks in a flexible modular synthesis. Their samarium diiodide …
P Arulmozhi, S Vijayakumar, PK Praseetha… - Analytical …, 2019 - Elsevier
Capparis zeylanica Linn (Caparadaceae), a well-known traditional medicinal plant has been used prevalently in the Ayurvedic system of medicine. It has long been used in treating …
Number of citations: 15 www.sciencedirect.com
F Barontini, V Cozzani, A Cuzzola… - … in mass spectrometry, 2001 - Wiley Online Library
The decomposition products of hexabromocyclododecane (HBCD), a widely used brominated flame retardant, were investigated by gas chromatography/mass spectrometry (GC/MS). …
F Barontini, V Cozzani, L Petarca - Industrial & Engineering …, 2001 - ACS Publications
The thermal stability and decomposition products of hexabromocyclododecane (HBCD), a widely used aliphatic brominated flame retardant, were investigated. HBCD thermal …
Number of citations: 145 pubs.acs.org

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